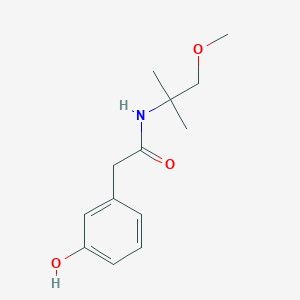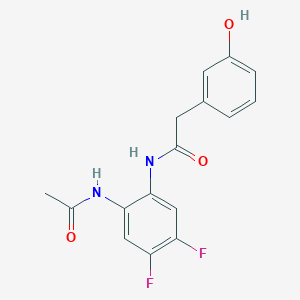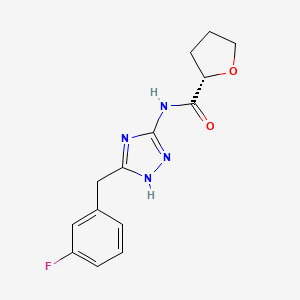![molecular formula C17H16FN5O B7647887 N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide](/img/structure/B7647887.png)
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide, commonly known as "compound X," is a novel chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of a class of enzymes known as bromodomain and extra-terminal (BET) proteins. BET proteins have been implicated in the development of several diseases, including cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of compound X involves its binding to N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide proteins. This compound proteins are a class of epigenetic readers that recognize acetylated lysine residues on histones. They play a crucial role in the regulation of gene expression. This compound proteins have been implicated in the development of several diseases, including cancer, inflammation, and cardiovascular diseases. Compound X binds to the bromodomain of this compound proteins, thereby inhibiting their function. This leads to the downregulation of several genes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Compound X has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral activity by inhibiting the replication of several viruses.
Advantages and Limitations for Lab Experiments
Compound X has several advantages and limitations for lab experiments. One of the advantages is its potency and specificity for N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide proteins. It has been shown to have a high binding affinity for this compound proteins, which makes it an ideal tool for studying their function. Additionally, it has been shown to be effective in several animal models of diseases, which makes it a promising candidate for drug development. One of the limitations is its toxicity. Compound X has been shown to be toxic at high concentrations, which makes it challenging to use in some experiments.
Future Directions
There are several future directions for the research on compound X. One of the directions is the development of more potent and selective N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide inhibitors. Additionally, there is a need to study the long-term effects of compound X on the human body. Furthermore, there is a need to study the effects of compound X on other diseases, such as neurodegenerative diseases. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of compound X to optimize its use in clinical settings.
Conclusion:
In conclusion, compound X is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of this compound proteins and has been shown to have anti-inflammatory, anti-cancer, and antiviral properties. While there are several advantages and limitations to using compound X in lab experiments, it remains a promising candidate for drug development. There are several future directions for the research on compound X, which will help to optimize its use in clinical settings.
Synthesis Methods
The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. The synthesis method is beyond the scope of this paper. However, it is worth noting that the synthesis of compound X is a complex process that requires strict adherence to safety protocols and quality control measures.
Scientific Research Applications
Compound X has been the subject of extensive research in recent years due to its potential therapeutic applications. Several studies have shown that compound X has potent anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, it has been shown to have antiviral activity against several viruses, including HIV, influenza, and hepatitis B.
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11(13-5-3-7-19-10-13)16(24)21-17-20-15(22-23-17)9-12-4-2-6-14(18)8-12/h2-8,10-11H,9H2,1H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZESIKMZZCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)NC2=NNC(=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)
![3-fluoro-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide](/img/structure/B7647853.png)

![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B7647868.png)
![ethyl 3-[2-(2,6-difluorophenyl)propanoylamino]-1H-pyrazole-5-carboxylate](/img/structure/B7647890.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2,2,2-trifluoroethyl)pyrazol-3-amine](/img/structure/B7647897.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2,4-dihydroxybenzamide](/img/structure/B7647902.png)
![N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7647906.png)
![1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)urea](/img/structure/B7647908.png)
![N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide](/img/structure/B7647914.png)
![N-[1-(oxolan-3-yloxy)propan-2-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647920.png)